
6-Methyl-4-phenylchroman-2-one
Overview
Description
6-Methyl-4-phenylchroman-2-one (CAS 40546-94-9) is a chromanone derivative with the molecular formula C₁₆H₁₄O₂ and a molecular weight of 238.28 g/mol. Structurally, it features a benzopyranone core substituted with a methyl group at position 6 and a phenyl group at position 4 (Figure 1). This compound is synthesized via Rh-catalyzed asymmetric 1,4-arylation of coumarins, achieving high enantiomeric excess (>99% ee) using chiral ligands like (R)-Segphos .
It serves as a critical intermediate in the production of (R)-tolterodine, a urological drug for overactive bladder syndrome . Its stereochemical purity is vital, as inconsistencies in optical rotation (OR) values—ranging from −2.2 to −6.2 (c 1, chloroform) for the (R)-enantiomer—highlight challenges in stereochemical characterization . Beyond pharmaceuticals, it is employed as a pseudo-template in molecularly imprinted polymers (MIPs) for aflatoxin detection, demonstrating 96% recovery rates in analytical applications .
Preparation Methods
Acid-Catalyzed Cyclization of Phenolic Precursors
Sulfuric Acid-Mediated Synthesis
A high-yielding method involves the condensation of p-cresol and cinnamic acid in xylene under sulfuric acid catalysis. The reaction proceeds at 140–145°C, followed by neutralization with NaOH and purification via reduced-pressure distillation. This method achieves a 97% yield of racemic 6-methyl-4-phenylchroman-2-one with >95% HPLC purity . The mechanism involves protonation of cinnamic acid by sulfuric acid, facilitating electrophilic aromatic substitution at the para position of p-cresol. Subsequent lactonization forms the chromanone ring .
Reaction Conditions
Parameter | Value |
---|---|
Temperature | 140–145°C |
Catalyst | H₂SO₄ (concentrated) |
Solvent | Xylene |
Workup | NaOH neutralization |
Yield | 97% |
Solvent-Free Esterification with p-Toluenesulfonic Acid
An alternative approach eliminates solvents by heating cinnamic acid and p-cresol with p-toluenesulfonic acid at 170°C for 3 hours. After neutralization and column chromatography (n-hexane/ethyl acetate), the product is isolated in 55.2% yield . This method reduces waste but requires higher temperatures, potentially leading to side reactions such as decarboxylation.
Friedel-Crafts Acylation for Chromanone Formation
Aluminum Chloride-Catalyzed Cyclization
Friedel-Crafts acylation employs AlCl₃ to activate cinnamoyl derivatives for electrophilic attack on phenolic substrates. For example, 6-methylcoumarin reacts with phenylboronic acid in 1,4-dioxane/water under rhodium catalysis to form (4S)-6-methyl-4-phenylchroman-2-one with 88% enantiomeric excess (ee) . This method highlights the role of Lewis acids in constructing the chromanone骨架.
Mechanistic Insights
-
Coordination : AlCl₃ activates the carbonyl group of cinnamic acid, forming an acylium ion.
-
Electrophilic Substitution : The acylium ion attacks the electron-rich aromatic ring of p-cresol.
-
Lactonization : Intramolecular esterification closes the six-membered ring .
Enantioselective Synthesis of Chiral Isomers
Rhodium-Catalyzed Asymmetric Hydrogenation
Chiral chromanones are synthesized using acetylacetonatobis(ethylene)rhodium(I) and a bisphosphine ligand (3-(diphenylphosphaneyl)-4-(2-(diphenylphosphaneyl)naphthalen-1-yl)-5-phenyl-1H-pyrazole). The reaction of 6-methylcoumarin with phenylboronic acid in 1,4-dioxane at 90°C under inert atmosphere yields (4S)-6-methyl-4-phenylchroman-2-one with 71% overall yield and 88% ee .
Kinetic Resolution Using Chiral Catalysts
The (R)-isomer is obtained via kinetic resolution with a rhodium-DIOP complex , achieving 89% yield and >95% ee . This method exploits differences in reaction rates between enantiomers, selectively converting one isomer while leaving the other unchanged.
Comparative Data for Enantioselective Methods
Parameter | (4S)-Isomer | (4R)-Isomer |
---|---|---|
Catalyst | Rhodium-bisphosphine | Rhodium-DIOP |
Solvent | 1,4-Dioxane/water | Toluene |
Temperature | 90°C | 80°C |
ee | 88% | 95% |
Yield | 71% | 89% |
Green Chemistry Approaches
Microwave-Assisted Synthesis
Recent studies explore microwave irradiation to accelerate the cyclization step, reducing reaction times from hours to minutes. Preliminary data suggest a 65% yield at 150°C with H₂SO₄, though scalability remains challenging .
Industrial-Scale Production and Optimization
Cost-Effective Route for Racemic Mixtures
The sulfuric acid-mediated method is preferred for large-scale synthesis due to low catalyst cost and high yield. Xylene is recycled via distillation, minimizing waste.
Challenges in Chiral Synthesis
Enantioselective routes require expensive catalysts (e.g., rhodium at $275/250mg ) and stringent inert conditions, limiting industrial adoption. Future research may focus on enzyme-catalyzed asymmetric synthesis to reduce costs .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4-phenylchroman-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized products.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Methyl-4-phenylchroman-2-one has been researched for its potential therapeutic properties:
- Anti-inflammatory Effects: The compound exhibits anti-inflammatory activity, making it a candidate for developing anti-inflammatory drugs.
- Antioxidant Properties: It has shown promise as an antioxidant, which can be beneficial in preventing oxidative stress-related diseases.
Biological Studies
The compound is utilized in various biological assays:
- Enzyme Inhibition Studies: It serves as a model compound to study enzyme inhibition mechanisms, particularly in drug discovery contexts.
- Receptor Binding Studies: Its structural properties allow it to interact with various biological receptors, aiding in pharmacological research .
Analytical Chemistry
In analytical applications:
- Molecularly Imprinted Polymers (MIPs): Due to its structural similarity to aflatoxin B1, it is used as a pseudo-template for creating MIPs that selectively bind to aflatoxins, facilitating their detection in food safety testing .
Fine Chemical Production
The compound is employed as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its unique structure allows for the modification and creation of other biologically active compounds.
Fragrance Industry
This compound is also noted for its application in the fragrance industry due to its pleasant aroma profile, contributing to the formulation of perfumes and scented products .
Comparative Analysis with Related Compounds
Compound Name | Structure Similarity | Major Applications |
---|---|---|
Chroman-4-one | Similar core structure | Limited biological activity |
Flavanone | Similar core structure | Antioxidant and anti-inflammatory properties |
6-Methylcoumarin | Related to chromanone | Used in pharmaceuticals and flavoring |
Case Studies
Case Study 1: Enzyme Inhibition
Research demonstrated that this compound effectively inhibits specific enzymes involved in inflammatory pathways. This finding supports its potential use as an anti-inflammatory agent.
Case Study 2: Detection of Aflatoxins
In a study focused on food safety, MIPs created using this compound showed high selectivity for aflatoxin B1 detection, indicating its utility in analytical chemistry applications aimed at ensuring food safety .
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenylchroman-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Physicochemical Comparison
Stereochemical and Regulatory Considerations
- This compound faces regulatory scrutiny due to OR inconsistencies, necessitating advanced chiral HPLC methods for purity verification (e.g., USP revisions for Tolterodine tartrate) .
- In contrast, 6-Methylflavone and 5,7-Dimethoxycoumarin lack such stereochemical complexities, simplifying quality control .
Biological Activity
Introduction
6-Methyl-4-phenylchroman-2-one, also known as (4s)-6-Methyl-4-phenylchroman-2-one, is a derivative of chromanone, a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: CHO
- Molecular Weight: 238.28 g/mol
- IUPAC Name: 6-methyl-4-phenyl-3,4-dihydrochromen-2-one
The compound features a chroman backbone with a methyl group at the 6-position and a phenyl group at the 4-position, which contributes to its biological properties.
Target Interactions
This compound exhibits several mechanisms of action:
- Antioxidant Activity: The compound is known to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage.
- Anti-inflammatory Effects: It interacts with enzymes and receptors involved in inflammatory pathways, potentially reducing inflammation in biological systems.
- Enzyme Inhibition: The compound has been studied for its inhibitory effects on aromatase, an enzyme involved in estrogen biosynthesis. This inhibition is significant for therapeutic applications in breast cancer treatment .
Biochemical Pathways
The compound affects various biochemical pathways due to its pharmacological activities. It has been shown to influence neurotransmitter systems, which may contribute to its therapeutic effects in treating conditions such as overactive bladder.
Antispasmodic Properties
Research indicates that this compound has potential as an antispasmodic agent . This property makes it relevant for therapeutic applications in gastrointestinal disorders and other conditions characterized by muscle spasms.
Antioxidant Properties
The antioxidant activity of this compound is attributed to its ability to neutralize free radicals. This property is vital for protecting cells from oxidative damage, which can lead to various diseases including cancer and neurodegenerative disorders .
Aromatase Inhibition
A study demonstrated that derivatives of chromanone exhibit potent inhibitory effects against aromatase with varying IC values. For instance, related compounds showed IC values ranging from 0.26 μM to 5.8 μM, indicating that modifications to the chromanone structure can enhance inhibitory potency .
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions using p-cresol and trans-cinnamaldehyde under acidic conditions. This method simplifies the synthesis process by minimizing intermediate steps.
Table 1: Comparison of Aromatase Inhibition Potency
Compound | IC (μM) |
---|---|
This compound | Not specified |
6-Methoxy-3-phenylchroman-4-one | 2.4 |
3-(Pyridin-3-yl)chroman-4-one | 5.8 |
5,6-Benzoisoflavanone | 20 |
This table illustrates the varying potencies of related compounds in inhibiting aromatase, highlighting the potential for structural modifications to enhance activity.
Therapeutic Implications
The pharmacological profile of this compound suggests its utility in developing new therapeutic agents targeting urinary disorders and possibly other conditions influenced by oxidative stress and inflammation .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 6-Methyl-4-phenylchroman-2-one, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, refluxing 4-methylacetophenone with substituted benzaldehydes in the presence of acid catalysts (e.g., H₂SO₄) generates the chromanone backbone. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) improves yield . Monitor reaction progress using TLC and confirm purity via HPLC (>95%).
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- Methodology :
- X-ray crystallography : Single-crystal analysis (e.g., MoKα radiation, λ = 0.71073 Å) provides precise bond lengths (e.g., C–C = 1.42–1.48 Å) and angles (e.g., β = 115.1° for monoclinic systems). Refinement using SHELXL (R factor < 0.05) ensures accuracy .
- NMR/IR : ¹H NMR (CDCl₃) shows characteristic peaks for the chromanone ring (δ 6.8–7.5 ppm for aromatic protons) and methyl groups (δ 2.3 ppm). IR confirms the carbonyl stretch (~1680 cm⁻¹) .
Q. How can the biological activity of this compound be assessed against specific molecular targets?
- Methodology : Use enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory activity) or receptor-binding studies (e.g., fluorescence polarization for Bcl-2 interactions). Computational docking (AutoDock Vina) predicts binding affinities to targets like HIF-1α or androgen receptors .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?
- Methodology : Cross-validate structural parameters using high-resolution techniques:
- Compare experimental data (e.g., a = 15.6682 Å, b = 6.2800 Å for monoclinic systems) with DFT-optimized geometries (B3LYP/6-31G*) .
- Address thermal motion artifacts by collecting data at low temperatures (100 K) and applying anisotropic displacement parameters in SHELXL .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in substituted chromanone derivatives?
- Methodology :
- Synthesize analogs with varied substituents (e.g., 6-fluoro, 7-methoxy) and compare bioactivity profiles.
- Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with inhibitory potency .
- Validate via 2D-NOSY to study intramolecular interactions influencing binding .
Q. How can computational modeling resolve contradictions in proposed metabolic pathways?
- Methodology :
- Perform MD simulations (GROMACS) to predict cytochrome P450-mediated oxidation sites.
- Cross-reference with LC-MS/MS data from in vitro microsomal assays to identify major metabolites (e.g., hydroxylation at C5 or C7) .
Q. What experimental designs mitigate confounding variables in studying photodegradation pathways?
- Methodology :
- Use controlled UV irradiation (λ = 254 nm) in quartz reactors under inert atmospheres (N₂).
- Analyze degradation products via GC-MS and monitor reaction kinetics with pseudo-first-order models. Include dark controls to rule out thermal degradation .
Q. Notes for Methodological Rigor
Properties
IUPAC Name |
6-methyl-4-phenyl-3,4-dihydrochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHIZPDCJOQZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960958 | |
Record name | 6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40546-94-9 | |
Record name | 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40546-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-4-phenylchroman-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.